REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)=O.[OH:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][C:23]=1[OH:24])[C:16]([CH2:18][C:19]#[N:20])=[O:17].NCCC(O)=O.O>C(O)C>[OH:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][C:23]=1[OH:24])[C:16]([C:18](=[CH:1][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)[C:19]#[N:20])=[O:17]
|
Name
|
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)CC#N)C=CC1O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting oily residue was purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)C(C#N)=CC=2C=C3C=CNC3=CC2)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |